1,2-Dilauroyl-sn-glycero-3-phosphocholine
Overview
Description
Synthesis Analysis
DLPC can be synthesized through various chemical and enzymatic methods. An improved method involves reacting sn-glycero-3-phosphorylcholine with fatty acid imidazolide and sodium methylsulfinylmethide under mild conditions to achieve high yields and purity of phosphatidylcholine (Warner & Benson, 1977). Another approach utilizes the sn-glycero-3-phosphocholine zinc chloride complex and tritylchloride to yield 1-O-tritylglycerophosphocholine, a precursor for synthesizing mixed-acid 1,2-diacyl-sn-glycero-3-phosphocholines through acylation and deprotection steps (Hermetter et al., 1989).
Molecular Structure Analysis
The molecular structure of DLPC is characterized by differential scanning calorimetry, nuclear magnetic resonance, and X-ray diffraction studies, revealing its phase behavior and structural reorganization at different temperatures (Morrow & Davis, 1987). Fourier transform infrared spectroscopy further elucidates the conformational differences in the lamellar phases of phosphocholines, showing distinct phases over a temperature interval and changes in acyl chain packing (Dluhy et al., 1985).
Chemical Reactions and Properties
DLPC participates in various chemical reactions, including enzymatic synthesis, which allows for the production of high-purity, chain-deuterated phosphocholines useful for experimental techniques (Bogojevic & Leung, 2020). The chemical synthesis of unsaturated phosphatidylcholines using DLPC as a precursor illustrates the versatility of DLPC in generating lipid molecules with specific properties (Warner & Benson, 1977).
Physical Properties Analysis
The physical properties of DLPC, such as phase behavior, hydration levels, and bilayer structure, are crucial for its application in membrane studies. Calorimetric and nuclear magnetic resonance studies provide insights into the phase transitions and structural reorganization of DLPC under different conditions, highlighting its utility in modeling biological membranes (Morrow & Davis, 1987).
Chemical Properties Analysis
The chemical properties of DLPC, including reactivity and interaction with other molecules, are defined by its molecular structure and the functional groups present. The enzymatic and chemical synthesis methods allow for the modification of DLPC to study its interactions and reactivity in various biological and chemical contexts (Warner & Benson, 1977).
Scientific Research Applications
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LRH-1 Agonist
- Field : Biochemistry
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine has a role as an LRH-1 agonist . LRH-1 is a nuclear receptor that regulates a variety of biological processes including cholesterol homeostasis and bile acid metabolism .
- Method : The compound can be used in biochemical assays to study the function of LRH-1 .
- Results : The outcomes of such studies can provide insights into the role of LRH-1 in various biological processes .
-
Generation of Micelles, Liposomes, and Artificial Membranes
- Field : Biochemistry and Biophysics
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
- Method : The compound can be used to form thinner membranes than those produced with phosphatidylcholine containing the more common long-chain or very long-chain fatty acids .
- Results : The use of 1,2-Dilauroyl-sn-glycero-3-phosphocholine allows for the variation of membrane formulation .
-
Oxidative Stability in Soybean Oil-Water System
- Field : Food Science and Biotechnology
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine has been used to study its effects on the oxidative stability in a soybean oil-water system .
- Method : The compound was added to the system at different locations including at the interface of air-oil, in the middle of oil, and at the interface of oil-water .
- Results : The addition of 1,2-Dilauroyl-sn-glycero-3-phosphocholine increased total tocopherols, α-tocopherol, and δ-tocopherol whereas content of β+γ tocopherols did not increase at any locations .
-
Drug Delivery
- Field : Pharmacology
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine can be used in drug delivery systems . It can modify the functions of a living organism when absorbed .
- Method : The compound can be used in the formulation of drugs to enhance their delivery and effectiveness .
- Results : The outcomes of such studies can provide insights into the role of this compound in improving drug delivery .
-
Liposome Systems Decorated with Bioconjugated Copolymers
- Field : Biophysics
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine has been used in the biophysical investigation of liposome systems decorated with bioconjugated copolymers .
- Method : The bioconjugated copolymers were self-assembled into liposomes conformed by 1,2 dimyristoyl-sn-glycero-3-phosphocholine, sphingomyelin, and cholesterol . The biohybrid systems were systematically characterized by differential scanning calorimetry (DSC), dynamic light scattering (DLS), and cryogenic transmission electron microscopy (cryoTEM) .
- Results : The biohybrid liposomes displayed long-term stability, thermo-responsiveness, hydrophilic-hydrophobic features, fluorescence properties and presumably provided with cell targeting properties intrinsically integrated into the amino acid sequences of the utilized peptides .
-
Drug
- Field : Pharmacology
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine can be used as a drug . It can modify the functions of a living organism when absorbed .
- Method : The compound can be used in the formulation of drugs to enhance their delivery and effectiveness .
- Results : The outcomes of such studies can provide insights into the role of this compound in improving drug delivery .
-
Generation of Micelles, Liposomes, and Other Types of Artificial Membranes
- Field : Biochemistry and Biophysics
- Application : 1,2-Dilauroyl-sn-glycero-3-phosphocholine is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
- Method : The compound can be used to form thinner membranes than those produced with phosphatidylcholine containing the more common long-chain or very long-chain fatty acids .
- Results : The use of 1,2-Dilauroyl-sn-glycero-3-phosphocholine allows for the variation of membrane formulation .
Safety And Hazards
Future Directions
DLPC is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . Due to the medium size of fatty acid chain, DLPC is used to form thinner membranes or lipid bilayers . It is also used in spin-label and lipid studies . As research continues, more applications of DLPC may be discovered.
properties
IUPAC Name |
[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904060 | |
Record name | Dilauroyl phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
CAS RN |
18194-25-7 | |
Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilauroyl phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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